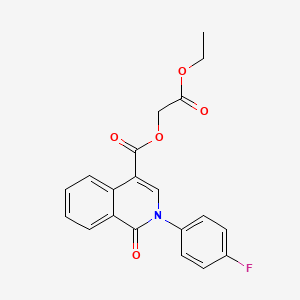

2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 4-fluorophenyl substituent at position 2 and an ethoxy-oxoethyl ester moiety at position 4 of the isoquinoline core. The ethoxy-oxoethyl ester group contributes to the compound’s lipophilicity, which may impact its solubility and bioavailability.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO5/c1-2-26-18(23)12-27-20(25)17-11-22(14-9-7-13(21)8-10-14)19(24)16-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLVWRPGXKAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

The compound's molecular formula is C20H16FNO5, with a molecular weight of 369.348 g/mol. It has been characterized using various techniques, including NMR and mass spectrometry, which confirm its structure as an isoquinoline derivative.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-proliferative contexts. Its mechanism of action appears to involve modulation of autophagy and induction of apoptosis in cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The detailed synthetic pathway includes:

- Formation of Isoquinoline Core : Utilizing established protocols for constructing isoquinoline derivatives.

- Introduction of Functional Groups : Employing electrophilic substitutions to introduce the ethoxy and fluorophenyl groups.

- Final Coupling : Completing the synthesis through esterification reactions.

Anti-Cancer Activity

A study evaluated the anti-proliferative effects of this compound on various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). The results indicated:

- IC50 Values : The compound exhibited IC50 values around 10 µM against ESCC cell lines, demonstrating effective cytotoxicity .

The proposed mechanisms include:

- Autophagy Modulation : The compound appears to influence autophagic pathways, which are crucial for cellular homeostasis and survival under stress conditions.

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers such as BAX and cleaved caspases .

Case Study 1: Esophageal Squamous Cell Carcinoma

In a systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold, this compound was among those showing promising anti-cancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C20H16FNO5 |

| Molecular Weight | 369.348 g/mol |

| IC50 (ESCC) | ~10 µM |

| Proposed Mechanisms | Autophagy modulation, Apoptosis induction |

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-proliferative contexts. Its mechanism of action appears to involve:

- Autophagy Modulation : Influencing cellular homeostasis and survival under stress.

- Apoptosis Induction : Increasing levels of pro-apoptotic markers such as BAX and cleaved caspases in cancer cells.

Case Study 1: Anti-Cancer Activity

A systematic screening involving various analogues based on the 2-oxo-1,2-dihydroquinoline scaffold revealed that 2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate demonstrates promising anti-cancer activity. In particular:

- Cell Line Tested : Esophageal squamous cell carcinoma (ESCC)

- IC50 Values : Approximately 10 µM, indicating effective cytotoxicity.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted how minor modifications to the chemical structure can significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Isoquinoline Core : Utilizing established protocols for constructing isoquinoline derivatives.

- Introduction of Functional Groups : Employing electrophilic substitutions to introduce the ethoxy and fluorophenyl groups.

- Final Coupling : Completing the synthesis through esterification reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate with structurally analogous compounds, focusing on substituent effects, molecular properties, and synthetic relevance.

Structural Analogs with Varying Substituents

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound provides a balance between electron-withdrawing character and minimal steric bulk compared to the 3-chlorophenyl analog . This may favor tighter binding to hydrophobic enzyme pockets.

Ester Group Modifications :

- Replacement of the ethoxy-oxoethyl ester with a propyl ester increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

- The carboxylic acid derivative , while highly polar, may serve as a precursor for prodrug development or metal-chelating agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.